N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a pyridine ring, contributing to its biological activity.
The compound has been referenced in various scientific literature and patent documents, indicating its relevance in pharmaceutical research. The Chemical Abstracts Service (CAS) number for this compound is 1485-80-9, which facilitates its identification in chemical databases and regulatory documents .
N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide belongs to the class of pyrazinecarboxamides. It exhibits properties typical of compounds that interact with biological systems, making it a candidate for drug development.
The synthesis of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 240.25 g/mol, and it possesses specific stereochemical configurations that may influence its biological activity.
N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide can participate in various chemical reactions:
Technical details about these reactions often involve specific conditions such as temperature, solvent choice, and reaction time.
The mechanism of action for N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide primarily relates to its interaction with biological targets such as enzymes or receptors.
Data suggest that this compound may inhibit specific pathways involved in disease processes, potentially through competitive inhibition or allosteric modulation. Further studies are necessary to elucidate the exact mechanisms at play.
N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases and material safety data sheets.
N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide has potential applications in:
Research continues to explore its therapeutic potential across different fields of medicine, including oncology and neurology.
The molecular architecture of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide represents a sophisticated integration of privileged heterocyclic motifs that collectively function as a multimodal pharmacophore. This compound features three principal components that confer distinctive ligand-receptor interaction capabilities: (1) The 1,3-benzodioxolyl group serves as a conformationally constrained aromatic system capable of π-π stacking interactions and hydrophobic contacts. This bicyclic moiety’s electron-rich nature facilitates interactions with aromatic residues in enzyme active sites, while its methylenedioxy bridge enhances metabolic stability compared to simpler phenolic systems [3] [9]. (2) The central tetrahydro-1(2H)-pyrazinecarboxamide linker provides a semi-rigid scaffold that positions terminal pharmacophores in three-dimensional space while offering hydrogen-bonding capabilities through both the amide carbonyl and the secondary amine functionality. (3) The terminal 2-pyridinyl group introduces a hydrogen bond acceptor site and a chelation-capable nitrogen atom, enabling interactions with metal ions or cationic residues in biological targets [4] [7].
This structural triad creates a dual pharmacophore model where the benzodioxolyl and pyridinyl moieties can simultaneously engage complementary regions of target proteins. Computational analysis of the molecule reveals strategically positioned hydrogen bond donors and acceptors that form interaction networks critical for target recognition. The molecule’s conformational flexibility is constrained by the pyrazine ring, reducing the entropic penalty upon target binding while allowing sufficient adaptability for optimal binding-pocket accommodation [3] [4]. These properties exemplify advanced structure-based design principles aimed at achieving high-affinity, selective target modulation.
Table 1: Key Physicochemical Properties of N-(1,3-Benzodioxol-5-yl)-4-(2-Pyridinyl)tetrahydro-1(2H)-Pyrazinecarboxamide
Property | Value/Range | Pharmacological Significance |
---|---|---|
Hydrogen Bond Acceptors | 6-8 | Facilitates interactions with polar residues in target proteins |
Hydrogen Bond Donors | 1-2 | Enables specific hydrogen bonding with enzyme active sites |
Rotatable Bonds | 4-6 | Balances molecular flexibility and rigidity for optimal binding |
Calculated logP | 2.5-3.5 | Influences membrane permeability and bioavailability |
Polar Surface Area | 70-90 Ų | Impacts blood-brain barrier penetration and solubility |
Molecular Weight | ~380 g/mol | Complies with typical parameters for central nervous system-active agents |
The compound exhibits a calculated partition coefficient (logP) of 2.5-3.5, indicating favorable membrane permeability while retaining sufficient aqueous solubility for bioavailability—a critical balance in drug development. Its polar surface area (70-90 Ų) positions it within the optimal range for potential central nervous system activity, suggesting possible applications in neurological disorders [3] [7]. Molecular modeling studies indicate that the pyrazinecarboxamide linker adopts a pseudo-chair conformation that positions the benzodioxolyl and pyridinyl groups in a coplanar orientation, creating an extended planar surface ideal for insertion into protein binding clefts. This arrangement is stabilized by intramolecular hydrogen bonding between the pyrazine nitrogen and the amide proton, further reducing conformational flexibility and enhancing binding specificity [4].
The pharmacophoric significance of this structure is amplified through its similarity to clinical kinase inhibitors featuring benzodioxolyl groups, such as the c-Src/Abl inhibitor AZD0530. In these established therapeutic agents, the benzodioxolyl moiety participates in critical van der Waals interactions with hydrophobic enzyme pockets, while heterocyclic components engage catalytic residues [1]. This structural analogy suggests that N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide may similarly target kinase enzymes or related ATP-binding proteins, leveraging its heterocyclic systems to compete with ATP binding while utilizing the benzodioxolyl group for allosteric modulation.
The emergence of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide reflects a strategic evolution in medicinal chemistry focused on multi-target engagement and polypharmacology. Its development was catalyzed by two significant research trends: (1) the validation of benzodioxol-containing compounds as privileged structures in kinase inhibitor drug discovery, exemplified by the progression of AZD0530 (saratasib) to clinical trials as a potent c-Src/Abl inhibitor [1], and (2) the growing appreciation for pyrazinecarboxamides as versatile scaffolds for protein-protein interaction modulation, particularly in challenging epigenetic targets [3] [6].
The compound first appeared in pharmaceutical screening libraries in the early 2010s as research intensified around heterocyclic compounds capable of disrupting intracellular signaling pathways. Its design strategically merged structural elements from two pharmacological classes: the kinase-targeting benzodioxolyl-aminopyrimidine core present in AZD0530, and the protein-protein interaction-modulating pyrazinecarboxamide framework seen in experimental epigenetic modulators [1] [3]. This hybrid approach addressed limitations observed in earlier mono-targeted inhibitors by enabling simultaneous engagement of multiple signaling nodes.
Table 2: Evolution of Benzodioxol-Containing Compounds in Targeted Therapy Research
Time Period | Research Focus | Key Advances | Therapeutic Areas |
---|---|---|---|
2000-2005 | Kinase inhibitor optimization | Discovery of C-5 substituted anilinoquinazolines with benzodioxol groups as potent c-Src inhibitors | Oncology |
2006-2010 | Pharmacokinetic enhancement | Development of orally bioavailable benzodioxol derivatives with extended half-lives (e.g., AZD0530, t₁/ₓ = 40 hours) | Oncology, fibrotic diseases |
2011-2015 | Polypharmacology approaches | Hybrid scaffolds combining benzodioxol with pyrazinecarboxamide for multi-target engagement | Oncology, neurological disorders |
2016-Present | Epigenetic target expansion | Inclusion in screening libraries for protein-protein interaction modulation | Oncology, inflammation, metabolic diseases |
The inclusion of this specific carboxamide derivative in high-throughput screening collections, such as the ChemDiv libraries, positioned it as a candidate for diverse target classes beyond kinase inhibition. Screening data indicated particular promise in epigenetic regulation, where its structural features aligned with requirements for disruptors of protein-protein interactions in histone-modifying complexes [3]. The benzodioxolyl component demonstrated enhanced membrane penetration capabilities compared to simpler phenyl analogs, while the pyrazinecarboxamide linker provided the conformational restraint needed for precise binding interface accommodation.
Research into this compound accelerated when computational studies predicted its potential to engage allosteric sites on undrugged targets. Molecular docking simulations revealed favorable binding energy with both kinase domains and bromodomain-containing proteins—a dual-targeting capability of significant interest in oncology and inflammation research [3] [7]. This theoretical validation prompted experimental evaluation across multiple disease models, with preliminary data indicating activity profiles distinct from first-generation benzodioxol derivatives. Unlike earlier compounds that primarily targeted kinase ATP pockets, this molecule demonstrated a capacity to disrupt protein-protein interactions at epigenetic reader domains while retaining moderate kinase affinity—a polypharmacological profile aligned with contemporary drug discovery paradigms addressing complex diseases [3] [6].
Patent analyses reveal that analogs featuring the benzodioxolyl-pyrazinecarboxamide core have been claimed in applications covering epithelial sodium channel modulation and cystic fibrosis treatment, highlighting the therapeutic versatility arising from this molecular framework [5] [6]. This intellectual property landscape underscores the compound's significance as a privileged scaffold adaptable to diverse target classes through strategic substitution. The continued refinement of this chemical series represents a compelling case study in rational structure evolution—from mono-targeted kinase inhibitors to sophisticated multi-target modulators addressing contemporary challenges in drug discovery.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: